molecular formula C24H50N8O5 B1681290 四赖氨酸 CAS No. 997-20-6

四赖氨酸

货号 B1681290
CAS 编号: 997-20-6
分子量: 530.7 g/mol
InChI 键: RRBGTUQJDFBWNN-MUGJNUQGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tetralysine is a cationic moiety that may be used in the construction of gene delivery vectors and DNA nanoparticles .

科学研究应用

化学治疗药物的核内递送

四赖氨酸修饰的 H 链载铁蛋白 (TL-HFn) 用于将化学治疗药物直接递送至细胞核。这种方法增强了化学治疗药物的治疗时机和效果,正如一项研究表明,与 HFn 相比,TL-HFn 具有更好的溶酶体逃逸性能和有效的核积累。这项研究表明 TL-HFn 是化学治疗药物递送的有希望的候选者 (Pan 等,2020)

DNA 纳米颗粒形成

四赖氨酸在 DNA 纳米颗粒的形成中起着重要作用。研究表明,四赖氨酸和其他寡赖氨酸影响着 DNA 纳米颗粒的大小、形状和稳定性。这对理解寡赖氨酸对 DNA 缩合的不同机制具有影响,这与基因治疗和分子生物学相关 (Nayvelt 等,2007)

大肠杆菌中的内肽酶活性

对大肠杆菌 AJ005 的研究发现了无细胞提取物中四赖氨酸内肽酶的活性。这种酶的活性随着浓度的升高而增加,并且随着时间的推移保持稳定,突出了其在生化研究和酶研究中的潜力 (Ota,1990)

从原硅酸乙酯形成二氧化硅

已经观察到四赖氨酸在接近中性 pH 值时水解原硅酸乙酯 (TEOS),导致二氧化硅的形成。这种特性在四赖氨酸低聚物中尤为明显,展示了其在材料科学和纳米技术应用中的潜力 (Sudheendra & Raju,2002)

与磷脂膜的相互作用

已经研究了四赖氨酸与其磷脂膜的相互作用,这提供了基本氨基酸和肽与细胞膜结合的机制的见解。这项研究对于理解细胞过程和开发靶向膜的疗法具有重要意义 (Kleinschmidt & Marsh,1997)

RNA 结合和基因递送

四赖氨酸修饰的肽核酸 (PNA) 对双链 RNA 表现出高结合亲和力,这对于基因递送应用至关重要。这些偶联物优先与 RNA 结合而不是 DNA,表明它们在靶向基因治疗和 RNA 研究中的潜力 (Muse 等,2013)

作用机制

Target of Action

Tetralysine, a variant of tetracycline, primarily targets the bacterial ribosome . The ribosome is a crucial component of the bacterial protein synthesis machinery, and its disruption can lead to the inhibition of bacterial growth .

Mode of Action

Tetralysine interacts with the bacterial ribosome by binding to the 30S ribosomal subunit . This binding prevents the attachment of new incoming aminoacyl-tRNA to the mRNA-ribosome complex, thereby interfering with protein synthesis . This interaction leads to a bacteriostatic effect, inhibiting bacterial growth without necessarily killing the bacteria .

Biochemical Pathways

The action of Tetralysine affects the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, it prevents the proper functioning of the translation process, which is essential for the production of proteins . This disruption can lead to a halt in bacterial growth, as proteins are vital for various cellular functions.

Pharmacokinetics

Similar compounds like tetracycline are known to be absorbed orally, distributed widely in the body, metabolized minimally, and excreted primarily in the urine . These properties can impact the bioavailability of Tetralysine, affecting its efficacy and duration of action.

Result of Action

The primary molecular effect of Tetralysine is the disruption of protein synthesis in bacteria, leading to a bacteriostatic effect . On a cellular level, this can result in the inhibition of bacterial growth, as the bacteria are unable to produce the proteins necessary for their survival and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tetralysine. For instance, the presence of Tetralysine in the environment can lead to the development of antibiotic resistance in bacteria . Moreover, environmental pollution caused by Tetralysine can have severe effects on aquatic and terrestrial biodiversity . Therefore, careful management and disposal of Tetralysine are crucial to minimize its environmental impact and maintain its efficacy.

属性

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50N8O5/c25-13-5-1-9-17(29)21(33)30-18(10-2-6-14-26)22(34)31-19(11-3-7-15-27)23(35)32-20(24(36)37)12-4-8-16-28/h17-20H,1-16,25-29H2,(H,30,33)(H,31,34)(H,32,35)(H,36,37)/t17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBGTUQJDFBWNN-MUGJNUQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80912536
Record name N~2~-[6-Amino-2-({6-amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyhexylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

997-20-6
Record name Tetralysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[6-Amino-2-({6-amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyhexylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does tetralysine interact with DNA?

A1: Tetralysine binds to DNA primarily through electrostatic interactions between its positively charged lysine residues and the negatively charged phosphate backbone of DNA. [, , ] This interaction leads to DNA condensation, forming compact nanoparticles. []

Q2: Does the ionic strength of the solution influence tetralysine-DNA interaction?

A2: Yes, the concentration of ions like Na+ significantly affects the interaction. Higher [Na+] weakens the electrostatic interaction, requiring higher tetralysine concentrations for DNA condensation. [] This dependence on ionic strength differs from longer polylysines, suggesting a distinct condensation mechanism for shorter oligolysines. []

Q3: What role does tetralysine's C-terminus play in the context of Human Cytomegalovirus (HCMV)?

A3: The C-terminus of the HCMV protein pUL71, which contains a tetralysine motif, is crucial for the virus's secondary envelopment process. [] Mutating this motif impairs secondary envelopment, highlighting the importance of this region for viral replication. []

Q4: What is the molecular formula and weight of tetralysine?

A4: Tetralysine consists of four lysine residues linked by peptide bonds. Its molecular formula is C20H43N7O5, and its molecular weight is 445.59 g/mol.

Q5: Is there spectroscopic data available for tetralysine?

A5: Yes, 31P Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the interaction of tetralysine with DNA. [] While intercalating agents cause downfield shifts in the DNA 31P signal, tetralysine causes a slight upfield shift. [] This suggests a different binding mode compared to intercalators.

Q6: Can tetralysine be used to form stable complexes with heparin?

A6: Yes, tetralysine forms a complex with heparin decasaccharide (dp10) through charge-driven interactions. [] Interestingly, while dp10 can bind two molecules of acidic fibroblast growth factor (FGF), it binds only one tetralysine, suggesting a potential for selective binding in biological contexts. []

Q7: How does the presence of sulfate ions impact the electrophoretic mobility of tetralysine?

A7: Sulfate ions reduce the electrophoretic mobility of tetralysine, likely due to association between sulfate and the positively charged lysine residues. [] This effect is less pronounced compared to tetraarginine, suggesting a weaker interaction of sulfate with lysine compared to arginine. []

Q8: Does tetralysine exhibit any catalytic activity?

A8: While not inherently catalytic, tetralysine can be part of larger enzymatic systems. Research shows the presence of tetralysine endopeptidase activity in cell-free extracts of Escherichia coli AJ005. [] This suggests a potential role for tetralysine-containing peptides in bacterial protein degradation pathways.

Q9: Have molecular simulations been used to study tetralysine?

A9: Yes, molecular dynamics simulations have been employed to investigate the conformational behavior of tetralysine at the water-membrane interface. [, ] These simulations, incorporating polarization effects, provide insights into how tetralysine interacts with lipid bilayers, which is relevant for understanding its potential as a cell-penetrating peptide.

Q10: Can modifications to the tetralysine structure improve its efficacy as a gene delivery vector?

A11: Yes, incorporating guanidinocarbonylpyrrole groups into the side chains of tetralysine enhances its DNA binding affinity and transfection efficacy, surpassing even polyethylenimine (PEI). [] This modification highlights the potential for targeted structural changes to improve tetralysine's performance in gene delivery applications.

Q11: Has tetralysine been investigated for its antimicrobial activity?

A12: Yes, zinc(II) phthalocyanines conjugated with oligolysines, including tetralysine, demonstrated potent photodynamic antimicrobial activity against both Gram-positive and Gram-negative bacteria. [] The length of the oligolysine chain influenced the photocytotoxicity, with longer chains showing increased activity against Escherichia coli. []

Q12: Can tetralysine be used to deliver therapeutic agents to specific cellular compartments?

A13: Research suggests that tetralysine-modified H-chain apoferritin can deliver chemotherapy drugs to the nucleus of cells. [] This targeted delivery approach holds promise for enhancing the efficacy of cancer treatments.

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